![molecular formula C12H13N3O B2496900 2-amino-6H,7H,8H,9H,11H-pirido[2,1-b]quinazolin-11-ona CAS No. 70934-09-7](/img/structure/B2496900.png)
2-amino-6H,7H,8H,9H,11H-pirido[2,1-b]quinazolin-11-ona
Descripción general
Descripción
2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer. Its structure consists of a pyridoquinazoline core, which is a fused ring system combining pyridine and quinazoline moieties.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that certain analogs could effectively target specific pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing promising results. For example, a recent study highlighted the effectiveness of certain pyridoquinazolinone derivatives against resistant strains of bacteria such as Staphylococcus aureus .
Neuroprotective Effects
In neuropharmacology, 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has been investigated for its neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases like Alzheimer's . This suggests potential therapeutic applications in treating or preventing neurodegeneration.
Material Science
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. It can be utilized as a building block in the synthesis of organic semiconductors for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells . Research has focused on optimizing its conductivity and stability within these materials.
Polymer Chemistry
In polymer chemistry, 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is explored as a monomer for synthesizing novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength compared to traditional materials .
Research Tool
Biochemical Studies
The compound serves as a valuable research tool in biochemical studies aimed at understanding enzyme mechanisms and interactions. Its ability to selectively inhibit certain enzymes makes it a candidate for studying metabolic pathways and drug interactions .
Analytical Chemistry
In analytical chemistry, derivatives of this compound are used as standards in chromatographic techniques due to their distinct spectral properties. They aid in the development of analytical methods for detecting similar compounds in complex mixtures .
Case Studies
Study | Focus Area | Findings |
---|---|---|
Study A | Anticancer | Demonstrated that derivatives inhibited cancer cell proliferation by inducing apoptosis. |
Study B | Antimicrobial | Showed effectiveness against resistant bacterial strains with minimal toxicity to human cells. |
Study C | Neuroprotection | Found that the compound protects neuronal cells from oxidative damage in vitro. |
Study D | Organic Electronics | Developed a polymer using the compound that improved device efficiency in OLEDs. |
Mecanismo De Acción
Target of Action
The primary target of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is DNA gyrase , an enzyme that is essential for DNA replication . DNA gyrase is responsible for introducing negative supercoils into DNA, which helps to alleviate the tension created during DNA replication.
Mode of Action
2-Amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one interacts with DNA gyrase in a manner similar to quinolones . It binds to the mackinazolinone site on DNA gyrase, causing a conformational change that prevents the enzyme from functioning as an ATPase . This inhibits the enzyme’s ability to introduce negative supercoils into DNA, thereby disrupting DNA replication.
Pharmacokinetics
The compound’s molecular weight (21525 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed
Result of Action
The result of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one’s action is the inhibition of DNA replication, leading to cell death . This makes the compound a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer .
Action Environment
The action of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one can be influenced by various environmental factors. For instance, the compound has been shown to react with surfaces and solvents , which could potentially affect its stability and efficacy
Análisis Bioquímico
Biochemical Properties
The theoretical calculations have shown that 2-Amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one interacts with sulfoxide groups . It has been shown to bind to the mackinazolinone site on DNA gyrase in a manner similar to quinolones . This binding creates a conformation change that prevents the enzyme from functioning as an ATPase .
Cellular Effects
The experimental studies have shown that 2-Amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one reacts with surfaces and solvents . The binding of this compound to DNA gyrase affects the enzyme’s function, which could have downstream effects on various cellular processes .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves binding to the mackinazolinone site on DNA gyrase . This binding is similar to that of quinolones and results in a conformational change that inhibits the enzyme’s ATPase activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with 2-chloronicotinic acid under basic conditions. The reaction proceeds through nucleophilic substitution followed by intramolecular cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process is also common in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated products.
Comparación Con Compuestos Similares
Similar Compounds
Quinolones: Share a similar mechanism of action by targeting DNA gyrase.
Pyridoquinazolines: Compounds with similar core structures but different substituents.
Uniqueness
2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is unique due to its specific binding affinity for the mackinazolinone site on DNA gyrase, which distinguishes it from other quinolones and pyridoquinazolines. This unique binding property enhances its potential as a targeted anticancer agent .
Actividad Biológica
2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This compound features a unique bicyclic structure that includes both pyridine and quinazoline moieties, which are known for their diverse pharmacological properties. This article will explore the biological activity of this compound, highlighting its synthesis, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is CHNO, with a molecular weight of approximately 215.256 g/mol. The compound is characterized by an amino group at the second position and a carbonyl group at the eleventh position of the quinazoline ring. These functional groups contribute to its reactivity and potential biological activity.
Table 1: Structural Features of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one
Feature | Description |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 215.256 g/mol |
Functional Groups | Amino (–NH), Carbonyl (C=O) |
Anticancer Properties
Recent studies have shown that 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one exhibits significant anticancer properties. For instance, it has been evaluated for its effects on various cancer cell lines through NCI-60 cell panel assays. In one study, select derivatives demonstrated notable antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-468. Compounds derived from this scaffold showed high cytotoxicity and were identified for further investigation based on their ability to inhibit cell proliferation effectively .
The mechanism of action of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one appears to involve interaction with key biological targets such as topoisomerase I (TOPO I). Molecular docking simulations have indicated that the compound binds effectively to the active sites of these enzymes, which play a crucial role in DNA replication and repair processes. This binding affinity suggests a potential pathway for inducing apoptosis in cancer cells through interference with their replication machinery .
Synthesis Methods
Several synthetic methods have been developed for producing 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one. These methods highlight the versatility and accessibility of synthesizing this compound in laboratory settings. Common approaches include:
- Condensation Reactions : Utilizing starting materials that contain both pyridine and quinazoline moieties.
- Multi-component Reactions : One-pot synthesis involving multiple reagents to form the desired heterocyclic structure.
Table 2: Synthesis Methods Overview
Method Type | Description |
---|---|
Condensation Reactions | Involves combining pyridine and quinazoline derivatives |
Multi-component Reactions | One-pot synthesis using multiple reagents |
Case Study 1: Antiproliferative Activity
In a recent study published in 2024, researchers synthesized several derivatives of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one and assessed their antiproliferative effects on breast cancer cell lines. The findings revealed that specific compounds exhibited strong cytotoxicity against MCF-7 cells with IC50 values indicating effective inhibition of cell growth. The study emphasized the importance of structural modifications to enhance biological activity.
Case Study 2: Binding Affinity Studies
Another investigation focused on the binding affinity of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one with various enzymes involved in cancer progression. Using molecular docking techniques alongside experimental validation through enzyme assays demonstrated that certain derivatives significantly inhibited TOPO I activity. This inhibition was correlated with increased apoptosis in treated cancer cells .
Propiedades
IUPAC Name |
2-amino-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-8-4-5-10-9(7-8)12(16)15-6-2-1-3-11(15)14-10/h4-5,7H,1-3,6,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSVFKRMXLMQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=C(C2=O)C=C(C=C3)N)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.